Direct blue 218
Description
Historical Trajectories and Evolution of Research on Direct Dyes
The journey of direct dyes began in the late 19th century, a period marked by significant advancements in organic chemistry that revolutionized the textile industry. primachemicals.com Before the advent of synthetic dyes, coloration relied on natural sources, which were often labor-intensive and offered a limited color palette. primachemicals.com The discovery of Congo Red in 1884 by Paul Böttiger marked a turning point, introducing the first direct dye and paving the way for the development of a new class of colorants with a strong affinity for cellulosic fibers like cotton. primachemicals.comchina-dyestuff.comtextiletoday.com.bd Early direct dyes were predominantly benzidine-based azo dyes. china-dyestuff.com
Over the decades, research has focused on improving the properties of direct dyes, such as their light and wash fastness. china-dyestuff.com In the mid-20th century, the focus shifted towards reactive dyes, which form a covalent bond with the fiber, offering superior durability. textiletoday.com.bd However, direct dyes continue to be relevant due to their ease of application and cost-effectiveness. primachemicals.com Research in the 1970s and 1980s led to the development of new direct dyes with enhanced stability under high temperatures and acidic conditions, making them suitable for blended fabrics. china-dyestuff.com
Significance of C.I. Direct Blue 218 in Industrial and Environmental Research Contexts
C.I. This compound is a high-production-volume chemical, indicating its widespread industrial use. iarc.fr It is primarily utilized as a dye for cellulose, acetate (B1210297), nylon, silk, wool, tissues, and fine papers. nih.govnih.gov Its application extends to textile goods with a urea-formaldehyde finish. nih.gov The dye's importance in the textile and paper industries is underscored by its substantial historical production volumes.
The widespread use of C.I. This compound has also brought it to the forefront of environmental research. Like many synthetic dyes, its release into wastewater from industrial processes is a significant concern due to its potential for water pollution. ontosight.aiiwaponline.com The complex and stable structure of azo dyes like this compound makes them resistant to degradation. iwaponline.com Consequently, research has focused on its environmental fate, toxicity, and the development of effective methods for its removal from industrial effluents. iwaponline.comepa.gov Studies have shown that C.I. This compound can be highly toxic to aquatic organisms. iwaponline.com
Classification within Complex Azo Dye Chemistry
C.I. This compound is classified as a direct dye, a category of water-soluble dyes that can be applied directly to cellulosic fibers without the need for a mordant. primachemicals.comontosight.aiontosight.ai Chemically, it is a complex bis-azo dye, meaning it contains two azo groups (-N=N-) in its molecular structure. worlddyevariety.com The azo groups act as the primary chromophore, the part of the molecule responsible for its color. iarc.fr
Furthermore, C.I. This compound is a metal complex dye, specifically a copper-chelated dye. worlddyevariety.com The copper ions are coordinated with the dye molecule, which enhances its stability and fastness properties. It is also categorized as a benzidine-based dye, as it is synthesized from a derivative of benzidine (B372746). epa.goviarc.fr This classification has significant toxicological implications, as some benzidine-based dyes can be metabolized to carcinogenic aromatic amines. epa.govmdpi.com The International Agency for Research on Cancer (IARC) has classified C.I. This compound as Group 2B, possibly carcinogenic to humans, based on sufficient evidence in experimental animals. nih.govwho.int
Physicochemical Properties of C.I. This compound
| Property | Value |
| Molecular Formula | C₃₂H₁₆Cu₂N₆Na₄O₁₆S₄ nih.govcymitquimica.com |
| Molecular Weight | 1087.8 g/mol nih.gov |
| Appearance | Deep purple to dark blue amorphous powder nih.gov |
| Solubility | Soluble in water nih.govcolorantsgroup.comnoaa.gov |
| C.I. Number | 24401 nih.govworlddyevariety.comcolorantsgroup.com |
| CAS Registry Number | 28407-37-6 worlddyevariety.com |
Structure
2D Structure
Properties
IUPAC Name |
tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate;copper | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-19-11-17(55(43,44)45)5-15-9-25(57(49,50)51)29(31(41)27(15)19)37-35-21-3-1-13(7-23(21)39)14-2-4-22(24(40)8-14)36-38-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-20(34)28(16)32(30)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;;;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIECJCJNZREJPJ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Cu2N6Na4O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1091.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. direct blue 218 is a deep purple to dark blue amorphous powder. (NTP, 1992), Liquid, Deep purple to dark blue solid; [CAMEO] | |
| Record name | C.I. DIRECT BLUE 218 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cuprate(4-), [.mu.-[[3,3'-[[3,3'-di(hydroxy-.kappa.O)[1,1'-biphenyl]-4,4'-diyl]bis(2,1-diazenediyl-.kappa.N1)]bis[5-amino-4-(hydroxy-.kappa.O)-2,7-naphthalenedisulfonato]](8-)]]di-, sodium (1:4) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Direct Blue 218 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5013 | |
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Solubility |
10 to 50 mg/mL at 63 °F (NTP, 1992) | |
| Record name | C.I. DIRECT BLUE 218 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
28407-37-6 | |
| Record name | C.I. DIRECT BLUE 218 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Direct Blue 218 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028407376 | |
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| Record name | Cuprate(4-), [.mu.-[[3,3'-[[3,3'-di(hydroxy-.kappa.O)[1,1'-biphenyl]-4,4'-diyl]bis(2,1-diazenediyl-.kappa.N1)]bis[5-amino-4-(hydroxy-.kappa.O)-2,7-naphthalenedisulfonato]](8-)]]di-, sodium (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasodium [μ-[[3,3'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonato]](8-)]]dicuprate(4-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT BLUE 218 | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis and Derivatization Methodologies of C.i. Direct Blue 218
Conventional Synthetic Routes and Precursor Utilization
The traditional synthesis of C.I. Direct Blue 218 is a well-established industrial process that primarily involves diazotization, coupling reactions, and subsequent metallization. worlddyevariety.com
Diazotization and Coupling Reactions of Aromatic Amines
The synthesis begins with the diazotization of an aromatic amine, specifically 3,3′-dimethoxybenzidine. worlddyevariety.comiarc.fr This reaction involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, at low temperatures (0–5 °C) to form a diazonium salt.
The resulting diazonium salt is then coupled with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H acid. This coupling reaction is carried out under alkaline conditions (pH 8–10). The process results in the formation of a bis-azo intermediate, C.I. Direct Blue 15. This intermediate still contains the methoxy (B1213986) groups from the initial 3,3′-dimethoxybenzidine precursor.
Copper Complexation and Demethylation Mechanisms
The final step in the conventional synthesis is the metallization of the bis-azo intermediate with a copper salt, such as copper sulfate (B86663) or copper acetate (B1210297). This reaction is typically carried out by heating the intermediate with the copper salt. During this process, a stable copper complex is formed. iarc.fr
Concurrently with copper complexation, a demethylation reaction occurs, where the methoxy groups (-OCH₃) on the aromatic rings are converted to hydroxyl groups (-OH). This demethylation is crucial as it facilitates the formation of a stable chelate ring with the copper ions, enhancing the dye's stability and fastness properties. The final product of this combined copper complexation and demethylation is C.I. This compound.
Table 1: Key Stages in the Conventional Synthesis of C.I. This compound
| Stage | Key Reagents | Reaction Conditions | Intermediate/Product |
|---|---|---|---|
| Diazotization | 3,3′-dimethoxybenzidine, Nitrous Acid | 0–5 °C, Acidic pH | Diazonium salt |
| Coupling | Diazonium salt, 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H acid) | Alkaline pH (8-10) | C.I. Direct Blue 15 (bis-azo intermediate) |
| Copper Complexation & Demethylation | C.I. Direct Blue 15, Copper salt (e.g., CuSO₄) | Heating | C.I. This compound |
Research on Alternative Precursors for Environmentally Benign Direct Dyes
The conventional synthesis of C.I. This compound relies on precursors derived from benzidine (B372746), which are known to have carcinogenic properties. epa.gov This has prompted research into safer, more environmentally friendly alternatives.
One area of research focuses on developing new direct dyes using less hazardous precursors. For instance, studies have explored the use of benzidine congeners like 2,2′-dimethyl-5,5′-dipropoxybenzidine and 5,5′-dipropoxybenzidine to synthesize new direct dyes. researchgate.netresearchgate.net The aquatic toxicity of these novel dyes was evaluated and compared to C.I. This compound. researchgate.netresearchgate.net
Another approach involves the use of natural and biogenic colorants as alternatives to synthetic dyes. sustainability-directory.comresearchgate.net Research is ongoing into the use of dyes derived from plants, minerals, fungi, and bacteria. sustainability-directory.com These alternatives offer the potential for more sustainable and biodegradable colorants. researchgate.net For example, Vienna Textile Lab is developing organic colors from naturally occurring bacteria. chemsec.org Similarly, companies like PILI are producing dyes and pigments through fermentation processes. chemsec.org
Furthermore, advancements in dyeing technology aim to reduce the environmental impact. Supercritical CO2 technology, for instance, offers a water-free dyeing process, thereby eliminating a significant source of pollution. chemsec.org
Purity Assessment and Impurity Profiling in Synthesized Batches
The purity of C.I. This compound is a critical factor affecting its performance and potential health impacts. Commercial samples of the dye typically have a purity of 95% to 99%.
Impurities in synthesized batches can include unreacted starting materials, byproducts of side reactions, and inorganic salts. Given that the synthesis starts with the carcinogenic precursor 3,3′-dimethoxybenzidine, any residual amount of this chemical in the final dye product is a significant concern. industrialchemicals.gov.au Non-metallised impurities could also be present, which may lead to exposure to harmful substances. industrialchemicals.gov.au
The International Agency for Research on Cancer (IARC) has noted that the poor purity of C.I. This compound can complicate the interpretation of toxicity studies. iarc.fr Therefore, rigorous quality control and purification steps are essential to minimize impurities. This includes careful control of reaction parameters during synthesis and subsequent purification of the dye. Techniques such as ultrafiltration can be employed to remove inorganic salts and other impurities, resulting in a more concentrated and purer dye solution. epo.org
Table 2: Common Impurities and Purity Levels in C.I. This compound
| Parameter | Details | Reference |
|---|---|---|
| Typical Purity | 95-99% | |
| Potential Impurities | Unreacted 3,3′-dimethoxybenzidine | industrialchemicals.gov.au |
| Non-metallised dye intermediates | industrialchemicals.gov.au | |
| Inorganic copper salts | ||
| Other reaction byproducts |
Environmental Distribution and Fate Dynamics of C.i. Direct Blue 218
Occurrence and Detection in Environmental Matrices
The presence of C.I. Direct Blue 218 in the environment is primarily linked to industrial activities. Its detection in wastewater and aquatic systems underscores the challenges in containing this complex organic compound.
Presence in Textile Wastewater Effluents
A significant portion of dyes used in the textile industry, estimated to be between 10-15%, is released into the environment during the dyeing process. researchgate.net Textile wastewater is a primary source of C.I. This compound contamination. cymitquimica.comusbio.net These effluents are often characterized by intense coloration, which can impede light penetration in aquatic environments and affect photosynthetic activity. iwaponline.com The complex and stable molecular structure of azo dyes like C.I. This compound makes them resistant to conventional wastewater treatment methods. mdpi.com As a result, they can persist in treated effluents that are discharged into the environment.
Detection in Aquatic Systems (e.g., Aquaculture Wastewater)
Beyond textile effluents, C.I. This compound has been detected in other aquatic systems. For instance, its residues have been identified in aquaculture wastewater in China at concentrations of 0.049 µg/L. The presence of this dye in such environments highlights its potential for widespread distribution. Acute toxicity studies have shown that C.I. This compound is highly toxic to aquatic organisms like Daphnia magna. researchgate.netiwaponline.com The copper complexed within the dye's structure is thought to contribute to its toxicity, drastically reducing the survival rate of crustacean plankton. researchgate.net
Environmental Transport Mechanisms
The movement of C.I. This compound through the environment is governed by several physical and chemical processes, with adsorption being a key factor in its distribution and ultimate fate.
Adsorption Phenomena and Isotherm Modeling
The interaction of C.I. This compound with solid particles in the environment is a critical aspect of its transport. Adsorption, the process by which the dye molecules bind to the surface of solids, plays a significant role in its removal from the water column and its accumulation in soil and sediments.
To quantitatively describe this phenomenon, scientists employ adsorption isotherm models. These mathematical models, such as the Langmuir and Freundlich isotherms, help to understand the equilibrium distribution of the dye between the liquid phase (water) and the solid phase (adsorbent). The Langmuir model assumes a monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. acs.org Studies on the adsorption of direct dyes have shown that these models can effectively describe the adsorption process. umcs.pl
Table 1: Adsorption Isotherm Models
| Isotherm Model | Description | Key Parameters |
|---|---|---|
| Langmuir | Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. acs.org | q_m (maximum adsorption capacity), K_L (Langmuir constant related to the energy of adsorption) |
| Freundlich | An empirical model that describes multilayer adsorption on a heterogeneous surface. acs.org | K_F (Freundlich constant indicative of adsorption capacity), n (heterogeneity factor) |
The efficiency of adsorption can be influenced by various factors, including the properties of the adsorbent material, the pH of the water, and the temperature. For instance, modifying bentonite (B74815) with a non-ionic surfactant has been shown to increase its adsorption capacity for direct dyes.
Mobility and Sequestration in Soil and Sediment Compartments
Once introduced into the environment, C.I. This compound exhibits a tendency to adsorb to soil and sediment particles. This sequestration can limit its mobility in the short term, effectively trapping the dye in these environmental compartments. However, the persistence of the dye in soil and sediment raises long-term concerns. mhlw.go.jp The release of the dye from these compartments back into the water column can occur under changing environmental conditions.
The mobility of C.I. This compound in soil is a complex process influenced by the organic matter content and the clay mineralogy of the soil. researchgate.net While specific data on the mobility of C.I. This compound in soil is limited, the general behavior of direct dyes suggests that their anionic nature and high water solubility could lead to a certain degree of leaching, potentially contaminating groundwater. lgcstandards.com However, the strong adsorption affinity of this dye for particulate matter is expected to be the dominant process, leading to its accumulation in the upper layers of soil and in the sediment of aquatic systems.
Advanced Degradation and Remediation Technologies for C.i. Direct Blue 218
Biological Degradation Pathways
Biological methods for the degradation of C.I. Direct Blue 218 leverage the metabolic capabilities of various microorganisms to break down the complex dye molecule.
Microbial Azo Reduction and Formation of Aromatic Amines (e.g., 3,3′-Dihydroxybenzidine)
The initial and critical step in the biological degradation of C.I. This compound under anaerobic conditions is the reductive cleavage of its azo bonds. wur.nl This process is carried out by a variety of microorganisms that possess enzymes called azoreductases. The reduction of the azo linkages leads to the formation of aromatic amines. wur.nl In the case of C.I. This compound, metabolic studies have shown that this reduction can be facilitated by gut microbiota and rat caecal bacteria, potentially yielding 3,3′-Dihydroxybenzidine (3,3'-DHB), a benzidine (B372746) congener. industrialchemicals.gov.au
While the complete metabolic pathway for the metallized dye is not fully certain, the azo bonds in C.I. This compound have been shown to be reduced in the presence of flavin mononucleotide or rat caecal bacteria. industrialchemicals.gov.auindustrialchemicals.gov.au It is important to note that aromatic amines are generally not further degraded under anaerobic conditions, necessitating a subsequent aerobic stage for their complete mineralization. wur.nlresearchgate.net
Enzymatic Decolorization and Mineralization Mechanisms
Enzymes, particularly those produced by white-rot fungi, play a significant role in the decolorization and mineralization of azo dyes like C.I. This compound. tandfonline.comtandfonline.com These fungi secrete powerful extracellular ligninolytic enzymes, including laccases and peroxidases (such as manganese peroxidase), which are capable of oxidizing a wide range of recalcitrant organic compounds. mdpi.comtandfonline.comnih.gov
Laccases, copper-containing oxidases, can catalyze a four-electron transfer to reduce molecular oxygen to water. mdpi.comnih.gov They can directly oxidize phenolic and non-phenolic compounds, and with the help of mediators, their substrate range can be expanded. researchgate.net For instance, a laccase from Trametes modesta has shown potential for dye degradation. nih.gov Similarly, peroxidases, such as those derived from soybean, can decolorize direct dyes, although the degradation can sometimes lead to the formation of toxic aromatic amines. ajol.info Studies have demonstrated the effectiveness of enzymes from fungi like Aspergillus terreus in degrading direct blue dyes, with laccase and manganese peroxidase identified as key mediators in the process. tandfonline.comtandfonline.com
Bioremediation Strategies Employing Fungi, Bacteria, Yeasts, and Algae
A diverse range of microorganisms, including fungi, bacteria, yeasts, and algae, have been investigated for their potential in the bioremediation of effluents containing C.I. This compound and other azo dyes. researchgate.net
Fungi: White-rot fungi such as Trametes versicolor, Phanerochaete chrysosporium, and various species of Aspergillus and Pleurotus are prominent in myco-remediation due to their production of potent extracellular enzymes. tandfonline.comtandfonline.comnih.govnih.gov For example, Aspergillus terreus has demonstrated a 98% degradation efficiency for a direct blue dye over 168 hours. tandfonline.comtandfonline.com Fungal consortia, which are mixed populations of different fungal species, can exhibit enhanced biodegradation capabilities due to synergistic metabolic activities. tandfonline.com
Bacteria: Various bacterial species, including those from the genera Bacillus, Pseudomonas, and Aeromonas, are known to degrade azo dyes. tandfonline.com Bacteria often utilize intracellular enzymes like azoreductases for the initial reductive cleavage of the azo bonds. tandfonline.com For instance, a novel Bacillus sp. was found to decolorize Direct Blue 71, a related dye. jbino.com Bacterial degradation is often faster than fungal degradation, typically occurring within 24-48 hours. tandfonline.com
Yeasts: Certain yeast species have also been shown to decolorize azo dyes. nih.gov For example, Candida species have been reported in the decolorization of textile effluents, primarily through biosorption mechanisms. A salt-tolerant yeast, Sterigmatomyces halophilus, has also been investigated for its dye decolorization capabilities. nih.gov However, high concentrations of some dyes can inhibit yeast growth and reduce decolorization efficiency. scielo.org.co
Algae: Algae, through processes like biosorption, bioaccumulation, and biodegradation, can also contribute to the removal of dyes from wastewater. nih.govscione.com Both living and non-living algal biomass can be effective. scione.com Species like Chlorella vulgaris and various cyanobacteria have demonstrated the ability to remove direct dyes. nih.govscione.com The mechanisms can involve the enzymatic breakdown of the dye or its adsorption onto the algal cell surface. nih.gov
Table 1: Examples of Microorganisms in the Bioremediation of Direct Dyes
| Microorganism Type | Species Example | Dye Example | Efficiency/Observations | Reference(s) |
|---|---|---|---|---|
| Fungus | Aspergillus terreus | Direct blue dye | 98% degradation in 168 hours | tandfonline.comtandfonline.com |
| Fungus | Fungal consortium (P. oxalicum, A. niger, A. flavus) | Direct Blue 15 | Almost complete decolorization in 24-72 hours | tandfonline.com |
| Bacterium | Bacillus fermus | Direct Blue-14 | ~93% degradation after 72 hours | tandfonline.com |
| Bacterium | Bacillus sp. DM1 | Direct Blue 71 | 90% decolorization in 24 hours at 100 ppm | jbino.com |
| Yeast | Candida species | Textile effluents | Decolorization mainly by biosorption | |
| Alga | Chlorella vulgaris | Direct Blue 71 | Optimum removal at pH 8 | nih.gov |
Physicochemical Treatment Processes
Alongside biological methods, various physicochemical processes have been developed and applied for the degradation of C.I. This compound, often involving strong oxidizing agents.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to eliminate organic pollutants in water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). mdpi.comijcce.ac.irijcce.ac.ir These radicals are powerful, non-selective oxidizing agents that can effectively break down complex and recalcitrant organic molecules like azo dyes. mdpi.commdpi.com AOPs are considered environmentally friendly as they can lead to the complete mineralization of pollutants. ijcce.ac.irijcce.ac.ir Various AOPs, including ozonation and Fenton-based processes, have been successfully used for the degradation of different direct dyes. ijcce.ac.irtuiasi.ro
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a source of ultraviolet (UV) radiation. When the photocatalyst is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive species, most notably hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•).
These radicals then attack the C.I. This compound molecule, leading to the cleavage of the azo bonds and the breakdown of the aromatic rings. This process can ultimately lead to the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. The combination of UV light with an oxidizing agent like hydrogen peroxide (H₂O₂) (UV/H₂O₂) is another effective photocatalytic method that enhances the generation of hydroxyl radicals, leading to faster degradation rates. mdpi.com The efficiency of photocatalytic degradation is influenced by several factors, including the type and concentration of the photocatalyst, the pH of the solution, and the intensity of the UV radiation.
Electrochemical Oxidation Techniques
Electrochemical oxidation processes represent a promising technology for the degradation of persistent organic pollutants like C.I. This compound. These methods utilize the strong oxidizing power of hydroxyl radicals (•OH) generated at the anode surface to break down the complex molecular structure of the dye. The efficiency of electrochemical oxidation is influenced by several factors, including the electrode material, current density, pH of the solution, and the supporting electrolyte.
Studies on various dye compounds have demonstrated that anodes such as boron-doped diamond (BDD) and platinum exhibit high efficacy in mineralizing organic compounds to carbon dioxide and water. The process involves either direct electron transfer from the dye molecule to the anode or, more significantly, the indirect oxidation by electro-generated oxidants like hydroxyl radicals. For C.I. This compound, with its complex aromatic structure and azo bonds, electrochemical oxidation offers a potent method for complete degradation, avoiding the formation of toxic byproducts that can result from other treatment methods.
Fenton and Photo-Fenton Chemistry
The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that have been effectively used for the degradation of a wide range of organic pollutants, including azo dyes like C.I. This compound. bioline.org.br The Fenton reaction involves the generation of highly reactive hydroxyl radicals (•OH) from the catalytic decomposition of hydrogen peroxide (H2O2) by ferrous ions (Fe2+) in an acidic medium. pucgoias.edu.br
The photo-Fenton process enhances the degradation rate by using ultraviolet (UV) or solar light to photoreduce ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thus regenerating the catalyst and producing additional hydroxyl radicals. bioline.org.br This cyclic process significantly increases the efficiency of the degradation. Research has shown that parameters such as pH, the concentrations of Fe²⁺ and H₂O₂, and the intensity of the light source are critical for optimizing the degradation of dyes. bioline.org.brpucgoias.edu.br For instance, the degradation of similar dyes has been found to be most effective at a pH of around 3.5. bioline.org.br The photo-Fenton process, particularly with solar irradiation, is considered a viable and cost-effective technique for treating wastewater containing dyes like C.I. This compound. pucgoias.edu.br
Table 1: Key Parameters in Fenton and Photo-Fenton Processes
| Parameter | Optimal Condition | Significance |
|---|---|---|
| pH | Acidic (e.g., 3.5) | Affects the generation of hydroxyl radicals and the stability of iron ions. bioline.org.br |
| H₂O₂/Fe²⁺ Molar Ratio | Optimized for specific dye | Determines the rate of hydroxyl radical production. bioline.org.br |
| Light Source | UV or Solar | Enhances the regeneration of Fe²⁺, increasing process efficiency. bioline.org.br |
Ozonation and Other Oxidative Treatments
Ozonation is a well-established advanced oxidation process (AOP) that effectively degrades and decolorizes dye-containing wastewater. researchgate.net Ozone (O₃) is a powerful oxidizing agent that can directly react with the chromophoric groups of dyes like C.I. This compound, leading to decolorization. dntb.gov.ua Additionally, ozone can decompose in water to form highly reactive hydroxyl radicals (•OH), which are non-selective and can mineralize a wide range of organic compounds. researchgate.netmdpi.com
The efficiency of ozonation is influenced by factors such as pH, temperature, and the initial dye concentration. researchgate.net Studies on similar direct dyes have shown that maximum decolorization is often achieved at alkaline pH (e.g., pH 10) and higher temperatures. researchgate.net The reaction kinetics of ozonation for dye decolorization often follow a pseudo-first-order model. researchgate.net
Combining ozonation with other processes, such as UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), can further enhance the generation of hydroxyl radicals, leading to more efficient degradation of recalcitrant organic molecules. mdpi.com These combined AOPs can significantly reduce the chemical oxygen demand (COD) of the effluent, indicating a more complete mineralization of the dye. researchgate.net
Adsorptive Removal Mechanisms
Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. rsc.org The process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. rsc.org For C.I. This compound, a large and complex molecule, the effectiveness of adsorption depends on the properties of both the dye and the adsorbent material.
Development and Characterization of Novel Adsorbent Materials
In recent years, there has been significant research into the development of low-cost and effective adsorbents from various natural and waste materials for dye removal. gjesm.netnih.gov These materials are often abundant, renewable, and require minimal processing, making them an attractive alternative to commercial activated carbon. nih.govajol.info
Examples of novel adsorbent materials include:
Agricultural Waste: Materials like rice husk, banana peels, and corncob have been successfully used to remove dyes from aqueous solutions. ajol.infotandfonline.comdeswater.com These materials are typically composed of cellulose, hemicellulose, and lignin, which contain functional groups like hydroxyl and carboxyl groups that can bind with dye molecules.
Clays and Modified Clays: Clay minerals, such as montmorillonite, possess a high surface area and a negatively charged structure, making them effective adsorbents for cationic dyes. sci-hub.se Their adsorption capacity can be further enhanced through modification. sci-hub.se
Biosorbents: Biomaterials such as soy meal hull and the weed Parthenium hysterophorus have shown significant potential for dye adsorption. gjesm.netcabidigitallibrary.orgnih.gov
The characterization of these novel adsorbents is crucial to understanding their adsorption capabilities. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to identify the functional groups on the adsorbent's surface, while scanning electron microscopy (SEM) reveals the surface morphology and porosity. The surface area and pore volume are also critical parameters, often determined by methods like the Brunauer-Emmett-Teller (BET) analysis.
Table 2: Examples of Novel Adsorbents for Dye Removal
| Adsorbent Material | Source | Key Characteristics |
|---|---|---|
| Rice Husk | Agricultural Waste | High silica (B1680970) content, porous structure. ajol.info |
| Banana Peel | Agricultural Waste | Cellulosic, contains various functional groups. tandfonline.com |
| Corncob | Agricultural Waste | Lignocellulosic, high surface area after activation. deswater.com |
| Parthenium hysterophorus | Weed Biomass | High adsorption tendency for various dyes. gjesm.netcabidigitallibrary.org |
Kinetic and Equilibrium Modeling of Adsorption Processes
To understand the mechanism of dye adsorption and to design efficient treatment systems, it is essential to study the kinetics and equilibrium of the adsorption process.
Kinetic Modeling: Adsorption kinetics describe the rate at which a dye is removed from a solution. Several models are used to analyze the experimental data, with the pseudo-first-order and pseudo-second-order models being the most common. The pseudo-second-order model, in particular, often provides a good fit for the adsorption of dyes onto various adsorbents, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. nih.govresearchgate.nethu.edu.ye
Equilibrium Modeling: Adsorption equilibrium studies describe the distribution of the dye between the liquid and solid phases at equilibrium. The Langmuir and Freundlich isotherm models are widely used to analyze the equilibrium data.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.govhu.edu.ye
The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. nih.govhu.edu.ye
The fit of these models to the experimental data provides valuable information about the adsorption capacity and the nature of the interaction between the dye and the adsorbent. For instance, a good fit to the Langmuir model can provide the maximum monolayer adsorption capacity (qₘₐₓ). tandfonline.commdpi.com
Table 3: Common Kinetic and Equilibrium Models for Dye Adsorption
| Model Type | Model Name | Description |
|---|---|---|
| Kinetic | Pseudo-first-order | Describes adsorption in the initial stages. |
| Kinetic | Pseudo-second-order | Suggests chemisorption is the rate-limiting step. nih.govresearchgate.nethu.edu.ye |
| Equilibrium | Langmuir | Assumes monolayer adsorption on a homogeneous surface. nih.govhu.edu.ye |
| Equilibrium | Freundlich | Describes multilayer adsorption on a heterogeneous surface. nih.govhu.edu.ye |
Thermal Decomposition Characteristics and Product Formation
The thermal decomposition of C.I. This compound is a critical aspect to consider, particularly in the context of its disposal and potential for forming hazardous byproducts at elevated temperatures. Heating this compound can lead to the formation of toxic gases. lgcstandards.comlgcstandards.com
As a diazo compound, C.I. This compound has the potential to be explosive under certain conditions, especially when suspended in air at specific concentrations. nih.govnoaa.gov Its decomposition can be facilitated by the presence of nitro groups. nih.govnoaa.gov The thermal breakdown of the dye can release toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides (NOₓ), and sulfur oxides (SOₓ). The formation of these gases is possible during heating or in the event of a fire. lgcstandards.comlgcstandards.com
Mixing C.I. This compound with acids, aldehydes, amides, and other reactive chemicals can also lead to the formation of toxic gases. nih.govnoaa.govechemi.com Furthermore, explosive combinations can occur with strong oxidizing agents, metal salts, peroxides, and sulfides. nih.govnoaa.govechemi.com
Table 4: Potential Thermal Decomposition Products of C.I. This compound
| Condition | Potential Products |
|---|---|
| Heating/Pyrolysis | Carbon monoxide, Carbon dioxide, Copper oxides. |
| Combustion | Nitrogen oxides (NOₓ), Sulfur oxides (SOₓ). |
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| C.I. This compound |
| Boron-doped diamond |
| Platinum |
| Carbon dioxide |
| Hydrogen peroxide |
| Ferrous ions |
| Ferric ions |
| Ozone |
| Nitrogen oxides |
| Sulfur oxides |
| Carbon monoxide |
| Copper oxides |
| Cellulose |
| Hemicellulose |
| Lignin |
Analytical Methodologies for Environmental Monitoring and Research on C.i. Direct Blue 218
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for the analysis of C.I. Direct Blue 218, offering high resolution and sensitivity for complex samples.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector is a widely validated and frequently used method for the quantification of C.I. This compound. This technique separates the dye from other components in a sample based on its interaction with a stationary phase (typically a C18 reverse-phase column) and a mobile phase. The separated dye is then detected by its absorbance of light at specific wavelengths.
For the chemical characterization of C.I. This compound, HPLC with UV/visible light detection at both 254 and 658 nm has been utilized. iarc.fr The choice of a C18 reverse-phase column is common, with a mobile phase often consisting of a mixture like methanol (B129727) and water with 0.1% trifluoroacetic acid to ensure reproducibility. In some applications, such as monitoring dyeing processes, real-time analysis can be achieved by circulating the dyebath through an FIA (Flow Injection Analysis) system connected to a spectrophotometer. p2infohouse.org
A method for analyzing 3,3′-dimethoxybenzidine-based dyes in toys using HPLC-UV after reductive cleavage has been developed with an estimated limit of detection (LOD) of 0.2 µg/g. iarc.fr For airborne dye particles, NIOSH method 5013 involves collection on a filter, reductive cleavage with sodium hydrosulfite, and subsequent analysis of the resulting amine by HPLC-UV, with an estimated LOD of 6–20 µg/m³. iarc.fr
Table 1: HPLC Methods for C.I. This compound and Related Compounds
| Analytical Target | Matrix | Sample Preparation | Chromatographic Conditions | Detection | Limit of Detection (LOD) |
| C.I. This compound | General Environmental Matrices | Not specified | C18 reverse-phase column, methanol/water with 0.1% trifluoroacetic acid mobile phase. | UV-Vis. | Not specified |
| C.I. This compound | General Characterization | Not specified | Not specified | UV/visible light at 254 and 658 nm. iarc.fr | Not specified |
| 3,3′-dimethoxybenzidine-based dyes | Toys | Reductive cleavage. iarc.fr | Not specified | HPLC-UV. iarc.fr | 0.2 µg/g. iarc.fr |
| Benzidine-based dyes | Air | Collection on polytetrafluoroethylene membrane filter, ultrasonic treatment, reductive cleavage with sodium hydrosulfite. iarc.fr | Not specified | HPLC-UV. iarc.fr | 6–20 µg/m³. iarc.fr |
This table is interactive. Click on the headers to sort the data.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide a higher level of specificity and sensitivity for the analysis of C.I. This compound and its degradation products. This technique combines the separation power of LC with the mass-analyzing capabilities of a mass spectrometer, allowing for the confirmation of molecular fragmentation patterns and the identification of unknown compounds.
LC-MS is particularly valuable for identifying degradation byproducts and detecting radical intermediates during the breakdown of the dye. For the analysis of textiles, a method involving refluxing with chlorobenzene (B131634) followed by extractions and analysis by LC-MS/MS forms the basis of ISO 14362-1:2017, with an estimated LOD of 5 µg/g. iarc.fr In wastewater analysis, LC-MS-MS has been used to detect C.I. This compound with reporting limits as low as 0.1 μg/L. ut.ltbenettongroup.com
Table 2: LC-MS Methods for C.I. This compound
| Analytical Target | Matrix | Sample Preparation | Analytical Technique | Reporting/Detection Limit |
| C.I. This compound Degradation Byproducts | General | UV/visible light exposure experiments. | LC-MS/MS. | Not specified |
| C.I. This compound | Textiles | Refluxing with chlorobenzene, citrate (B86180) buffer, hydrosulfite, and tert-methyl ether extractions. iarc.fr | LC-MS/MS. iarc.fr | 5 µg/g. iarc.fr |
| C.I. This compound | Wastewater | Not specified | LC-MS-MS. ut.lt | 0.1 μg/L. ut.lt |
| C.I. This compound | Wastewater | Not specified | LC-MS-MS. benettongroup.com | 500 µg/L. benettongroup.com |
This table is interactive. Click on the headers to sort the data.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
Spectrophotometric Analysis and Detection Limits
Spectrophotometry offers a simpler and more cost-effective method for the quantification of C.I. This compound, particularly in less complex matrices. This method relies on measuring the absorbance of light by the dye at its specific maximum absorption wavelength (λmax). For C.I. This compound, the absorbance maximum has been reported at 622 nm. iarc.fr
In feed samples, C.I. This compound has been measured by extracting the dye with methanol or methanol with tetrabutylammonium (B224687) hydroxide, followed by spectrophotometric measurement at its 622 nm absorbance maximum. iarc.fr Spectrophotometric analysis is also a key component of real-time monitoring of dyeing processes. p2infohouse.org
Methodologies for Aromatic Amine Metabolite Detection in Environmental and Biological Samples
A significant concern with azo dyes like C.I. This compound is their potential to break down into carcinogenic aromatic amines. The primary analytical approach for detecting these metabolites involves the reductive cleavage of the azo bond, followed by the analysis of the resulting amines. iarc.fr
It is noted that for C.I. This compound, cleavage is more likely to form 3,3′-dihydroxybenzidine rather than 3,3′-dimethoxybenzidine due to the manufacturing process. iarc.fr While no specific biomonitoring methods for C.I. This compound or its metabolites in humans have been identified, methods for related compounds in various matrices are applicable. iarc.fr
For wastewater, a method has been developed where dyes are dissolved in methanol, dichloromethane, or ethyl acetate (B1210297) before analysis with Gas Chromatography-Mass Spectrometry (GC-MS). iarc.friarc.fr For textiles and toys, methods involving reductive cleavage followed by HPLC-UV or LC-MS/MS are employed to detect the released aromatic amines. iarc.friarc.fr
Table 3: Methods for Aromatic Amine Metabolite Detection
| Analytical Target | Matrix | Sample Preparation | Analytical Technique | Detection Limit |
| 3,3′-dimethoxybenzidine-based dyes | Toys | Reductive cleavage. iarc.friarc.fr | HPLC-UV. iarc.friarc.fr | 0.2 µg/g. iarc.friarc.fr |
| Dyes | Wastewater | Dissolving in methanol, dichloromethane, or ethyl acetate. iarc.friarc.fr | GC-MS. iarc.friarc.fr | Not specified |
| Dyes | Textiles | Refluxing with chlorobenzene, extractions with citrate buffer, hydrosulfite, and tert-methyl ether. iarc.fr | LC-MS/MS. iarc.fr | 5 µg/g. iarc.fr |
This table is interactive. Click on the headers to sort the data.
Ecotoxicological Impact and Mechanistic Studies on Non Human Biota
Acute and Chronic Ecotoxicity Assessments
The environmental impact of C.I. Direct Blue 218 has been evaluated through various ecotoxicity assessments, focusing on its effects on aquatic life. These studies are crucial for understanding the potential harm the dye poses to ecosystems upon its release from industrial sources.
Acute toxicity studies using the freshwater crustacean Daphnia magna have consistently shown that C.I. This compound is highly toxic to these invertebrates. researchgate.netresearchgate.net Research indicates a 48-hour median lethal concentration (LC50) for D. magna in the range of 1.0 to 10.0 mg/L. researchgate.netunesp.br One study reported a specific 48-hour LC50 of 3.6 mg/L, while another safety data sheet listed a 48-hour LC50 of 6 mg/L for daphnia. researchgate.netlgcstandards.com This high toxicity is in stark contrast to certain new, non-genotoxic direct dyes that are not metallized, which have LC50 values greater than 100 mg/L. unesp.br
The significant toxicity of C.I. This compound to Daphnia magna is often attributed to the presence of copper in its molecular structure. researchgate.netunesp.br Copper ions are known to be very toxic to daphnids, and their chelation within the dye molecule is believed to play a crucial role in the compound's adverse effects on this aquatic organism. unesp.brhibiscuspublisher.com The presence of heavy metals, such as the copper in C.I. This compound, can drastically reduce the survival rate of crustacean plankton like Daphnia magna. researchgate.net
Chronic toxicity studies further highlight the detrimental effects of C.I. This compound on Daphnia magna. These studies assess the long-term impacts on survival, growth, and reproduction. While specific chronic data for C.I. This compound is limited in the provided context, the high acute toxicity suggests a potential for significant chronic effects at even lower concentrations.
Interactive Data Table: Acute Toxicity of C.I. This compound to Daphnia magna
| Test Duration (hours) | Endpoint | Concentration (mg/L) | Reference |
| 48 | LC50 | 1.0 - 10.0 | researchgate.netunesp.br |
| 48 | LC50 | 3.6 | researchgate.net |
| 48 | LC50 | 6 | lgcstandards.com |
C.I. This compound is also recognized as being poisonous to fish. lgcstandards.com While specific LC50 values from ichthyological bioassays are not detailed in the provided search results, the compound is generally classified as toxic for fish and aquatic organisms. lgcstandards.com The release of dyes like C.I. This compound into water bodies can lead to massive fish death. biotech-asia.org The toxicity is linked to the potential for the dye to metabolize into carcinogenic aromatic amines, which can have detrimental effects on aquatic organisms. sdc.org.uk
Feeding studies in rodents have provided insights into the potential systemic effects that could also be relevant for fish. For instance, studies on rats and mice fed with C.I. This compound showed various non-neoplastic lesions, including lymphoid depletion in the thymus and changes in liver weights and enzyme levels. industrialchemicals.gov.au Such systemic toxicity could impair the health and survival of fish exposed to the dye in their environment.
Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)
Sublethal Effects on Aquatic Organisms and Ecosystems
Beyond acute lethality, C.I. This compound can exert sublethal effects on aquatic organisms, impacting their physiology and behavior, which can have cascading consequences for the ecosystem. researchgate.net Even at concentrations that are not immediately lethal, the dye can cause stress and other health problems in aquatic life. For example, in fish, exposure to textile dyes can lead to changes in biochemical parameters, such as alterations in liver and muscle enzymes. biotech-asia.org
The presence of the dye in aquatic environments can also lead to aesthetic pollution and can block sunlight, thereby reducing the photosynthetic activity of aquatic plants, which forms the base of the aquatic food web. hibiscuspublisher.com The persistence of the dye in sediment can create a long-term source of exposure for benthic, or bottom-dwelling, organisms.
Cellular and Molecular Interactions in Non-Human Models
The toxicity of C.I. This compound at the cellular and molecular level has been investigated in various non-human models, including in vitro cell cultures and rodent studies. These studies provide a mechanistic understanding of how the dye exerts its toxic effects.
C.I. This compound has shown some evidence of genotoxic potential. In cytogenetic tests with Chinese hamster ovary (CHO) cells, the dye induced a small but significant increase in sister chromatid exchanges (SCE) at the highest tested concentration without metabolic activation. industrialchemicals.gov.aunih.gov However, it did not cause an increase in chromosomal aberrations in CHO cells. industrialchemicals.gov.au The compound is capable of forming DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. This can lead to genetic alterations and potentially disrupt normal cellular functions.
In standard Ames tests using various Salmonella typhimurium strains, C.I. This compound was not mutagenic, even with metabolic activation or under reductive conditions. industrialchemicals.gov.auindustrialchemicals.gov.aunih.gov In vivo, there is limited data on DNA adduct formation for C.I. This compound. However, the potential for the dye to be metabolized to the benzidine (B372746) congener, 3,3'-dihydroxybenzidine (B1664586) (3,3'-DHB), is a significant concern, as this metabolite has shown some evidence of mutagenicity. industrialchemicals.gov.au
Interactive Data Table: Genotoxicity of C.I. This compound
| Test System | Endpoint | Result | Reference |
| Salmonella typhimurium (Ames test) | Gene mutation | Negative | industrialchemicals.gov.auindustrialchemicals.gov.aunih.gov |
| Chinese hamster ovary (CHO) cells | Sister Chromatid Exchange | Positive (slight increase) | industrialchemicals.gov.aunih.gov |
| Chinese hamster ovary (CHO) cells | Chromosomal Aberrations | Negative | industrialchemicals.gov.au |
| Drosophila melanogaster | Sex-linked recessive lethal mutations | Negative | nih.gov |
The metabolic breakdown of C.I. This compound is a key factor in its toxicity. The azo bonds (-N=N-) in the dye molecule can be broken down through reductive cleavage, a process that can be facilitated by gut microbiota. This metabolic process can release aromatic amines, specifically 3,3'-dihydroxybenzidine (3,3'-DHB), which is a suspected carcinogen.
While the copper chelation in C.I. This compound is thought to inhibit this metabolism to some extent, it does not eliminate the carcinogenic risk entirely. industrialchemicals.gov.au Studies have shown that the azo linkages in C.I. This compound can be reduced in the presence of flavin mononucleotide or rat cecal bacteria, leading to the formation of metabolites that could include 3,3'-DHB. industrialchemicals.gov.au The carcinogenicity of C.I. This compound in rodent studies is believed to be linked to the release of these carcinogenic aromatic amines and their subsequent metabolic activation within the organism. sdc.org.uk
Oxidative Stress Induction in Ecotoxicological Test Systems
The toxicity of azo dyes in aquatic organisms is often linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. cdnsciencepub.comfrontiersin.org Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of an organism's antioxidant defense systems to neutralize them. frontiersin.org This imbalance can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. researchgate.netnih.gov While the tumorigenicity of C.I. This compound in rodents has been linked to mechanisms involving chronic inflammation and oxidative stress , specific studies detailing the induction of oxidative stress biomarkers in non-human aquatic biota are not extensively documented.
However, the general mechanism is understood to involve the metabolic activation of the dye. cdnsciencepub.com The metabolism of azo dyes can produce aromatic amines, which are then further metabolized, potentially leading to the formation of radicals that initiate oxidative damage. cdnsciencepub.commdpi.com For instance, studies on other azo dyes, such as Direct Black 38, have shown they can cause oxidative damage to the DNA of fish cell lines. unesp.br
Key biomarkers are used to measure the extent of oxidative stress in organisms exposed to environmental pollutants. researchgate.net These include the activity of antioxidant enzymes and the levels of molecules generated from cellular damage. An increase in lipid peroxidation and a decrease in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) are common indicators of oxidative stress. rbciamb.com.br
Table 1: Key Biomarkers of Oxidative Stress in Ecotoxicological Studies
| Biomarker Category | Specific Marker | Function / Indication |
|---|---|---|
| Enzymatic Antioxidants | Superoxide Dismutase (SOD) | Catalyzes the dismutation of the superoxide radical into molecular oxygen or hydrogen peroxide. researchgate.net |
| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage. researchgate.net | |
| Glutathione Peroxidase (GPx) | Reduces lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water. iarc.fr | |
| Non-Enzymatic Antioxidants | Reduced Glutathione (GSH) | A critical antioxidant that can be depleted during oxidative stress. iarc.fr |
| Damage Products | Lipid Peroxidation (LPO) | Measures the oxidative degradation of lipids in cell membranes. Malondialdehyde (MDA) is a common product measured. |
Although direct data for C.I. This compound is limited, the established link between azo dyes and oxidative stress suggests this is a probable mechanism of its ecotoxicity. cdnsciencepub.com The presence of copper in its structure could also contribute to toxicity, potentially through mechanisms that include the generation of free radicals. unesp.brresearchgate.net
Comparative Ecotoxicological Profiles with Structurally Related Dyes
The ecotoxicological profile of C.I. This compound can be better understood when compared with structurally related dyes, including other benzidine-based azo dyes and dyes from different chemical classes. C.I. This compound is a bis-azo dye that contains a copper complex. Its toxicity is influenced by this structure.
Studies on the freshwater crustacean Daphnia magna show that C.I. This compound is highly toxic, with a reported 48-hour lethal concentration (LC50) between 1.0 and 10.0 mg/L. unesp.brresearchgate.net Another study specifies a 48-hour LC50 of 3.6 mg/L for D. magna. researchgate.net This toxicity is significantly higher than that of some other direct dyes. For example, new direct dyes synthesized without a metal component were found to be relatively non-toxic to daphnids, with LC50 values greater than 100 mg/L. unesp.br This suggests that the copper molecules in the C.I. This compound structure play an important role in its aquatic toxicity. unesp.brhibiscuspublisher.com
Comparatively, the unmetallized parent dye, C.I. Direct Blue 15, is mutagenic, whereas the copper complexation in C.I. This compound diminishes this mutagenicity. mdpi.com However, this is not a universal rule for all metallized azo dyes. mdpi.com
The table below compares the ecotoxicological and chemical properties of C.I. This compound with other dyes.
Table 2: Comparative Profiles of C.I. This compound and Other Dyes
| Feature | C.I. This compound | Gentian Violet (Basic Violet 3) | Malachite Green (Basic Green 4) | C.I. Direct Black 38 |
|---|---|---|---|---|
| Chemical Class | Bis-azo copper complex | Triarylmethane | Triarylmethane | Benzidine-based azo dye mdpi.com |
| Acute Toxicity (LC50/EC50) | Daphnia magna: 1–10 mg/L researchgate.net | Daphnia magna: 0.1–1 mg/L | Fish: 0.05–0.1 mg/L | Artemia salina: 20.7 mg/L unesp.br |
| Genetic Toxicity | Non-genotoxic; Sister chromatid exchange at high doses | Genotoxic via DNA binding and oxidative stress | Mutagenic metabolites | Induces DNA damage in fish cell lines unesp.br |
| Key Toxicological Trait | Carcinogenicity linked to oxidative stress in rodents | Genotoxic | Bioaccumulates in aquatic life | Releases carcinogenic aromatic amine (benzidine) mst.dk |
Gentian Violet and Malachite Green, both triarylmethane dyes, exhibit higher acute toxicity to aquatic organisms than C.I. This compound. Malachite Green is particularly potent, with high toxicity to fish and a tendency to bioaccumulate. Dyes based on benzidine, such as C.I. Direct Black 38, are of high concern because their metabolic breakdown can release benzidine, a known human carcinogen. mdpi.commst.dk While C.I. This compound is also a benzidine-congener dye, its copper-complexed structure alters its toxicological properties compared to a dye like Direct Black 38. mdpi.com
Applications of C.i. Direct Blue 218 in Scientific Research and Non Textile Industries
Role as a Chemical Tracer in Experimental Systems
C.I. Direct Blue 218 is utilized as a dye in various chemical processes and serves as a tracer in analytical chemistry. In this capacity, its intense color and water solubility allow it to be used to monitor the flow and dispersion of liquids within a given system. The fundamental principle of a dye tracer is that its path can be visually or instrumentally followed, providing insights into flow dynamics, mixing characteristics, and residence time distributions in experimental setups. While specific documented studies detailing its use in large-scale environmental tracing, such as hydrology, are not prevalent, its application in laboratory-scale analytical chemistry is noted.
Application in Histological Staining and Biological Visualization
In the field of biology, C.I. This compound is employed as a biological stain for the visualization of cellular components. medchemexpress.com It belongs to the family of direct dyes, which are known for their ability to bind to tissues without the need for a mordant. ontosight.ai The staining mechanism for this class of dyes is well-elucidated through extensive research on structurally similar compounds, most notably Sirius Red F3B (Direct Red 80). researchgate.netmedchemexpress.com
The staining capability of these polyazo dyes stems from the specific interaction between the dye molecules and tissue proteins, particularly collagen. The elongated, planar structure of the dye molecules allows them to align parallel to the long axis of collagen fibrils. morphisto.de The sulfonic acid groups (SO₃H) present on the dye molecule act as strong anionic sites, which form hydrogen bonds with the basic amino acid residues of collagen fibers. morphisto.de
This oriented binding of the dye significantly enhances the natural birefringence of collagen when viewed with a polarization microscope. stainsfile.com The polarization colors are dependent on the thickness and packing density of the collagen fibers, allowing for the differentiation between various collagen types. stainsfile.com This technique is a sensitive method for studying the structure and organization of collagen in histological specimens. morphisto.destainsfile.com
Table 1: Expected Birefringence of Stained Collagen Fibers with Polarizing Microscopy
| Fiber Type | Birefringence Color |
| Large, thick fibers (e.g., Type I Collagen) | Yellow or Orange |
| Thin fibers (e.g., Type III Collagen) | Green |
| Data based on the established Picro-Sirius Red method, which is analogous to how C.I. This compound would function. stainsfile.com |
Utilization in Advanced Analytical Chemistry Processes
In analytical chemistry, C.I. This compound is more commonly the subject of analysis rather than a reagent used for detection. Given its widespread use in industrial products, methods for its detection and quantification are important for quality control and environmental monitoring. iarc.fr
Researchers have developed specific analytical procedures to identify and measure the concentration of C.I. This compound. These methods are crucial for assessing the purity of the commercial dye and for monitoring its presence in various matrices, such as industrial feed or wastewater. iarc.fr High-Performance Liquid Chromatography (HPLC) coupled with a UV/visible light detector is a common technique employed for this purpose. iarc.fr
Table 2: Analytical Methods for the Characterization of C.I. This compound
| Analytical Technique | Application | Detection Method |
| High-Performance Liquid Chromatography (HPLC) | Chemical characterization and quantification | UV/visible light detection (at 254 and 658 nm) |
| Spectrophotometry | Quantification in feed extracts | Measurement of absorbance maximum (at 622 nm) |
| Thin-Layer Chromatography (TLC) | Chemical characterization | Visual inspection |
| Source: National Toxicology Program (NTP) studies. iarc.fr |
Ancillary Industrial Applications Beyond Conventional Dyeing
Beyond its primary role in the textile sector, C.I. This compound has established applications in other industries, most notably in the coloration of paper products. worlddyevariety.comnih.gov It is used to dye fine papers and tissues, imparting a distinct blue hue. nih.gov
Furthermore, C.I. This compound is included in patents for the creation of stable, liquid dye formulations. google.com These formulations are designed for ease of use in industrial settings, particularly for paper dyeing, offering advantages in handling and metering compared to powdered dyes. google.com The broader class of benzidine-based dyes, to which this compound belongs, has historically seen diverse use in the petroleum, rubber, and plastics industries, although specific data for C.I. This compound in these areas is limited. iarc.fr
Future Research Directions and Unaddressed Challenges Regarding C.i. Direct Blue 218
Development and Validation of High-Purity Reference Standards
A significant challenge in the study of C.I. Direct Blue 218 is the lack of high-purity reference standards. iarc.fr Commercial grades of the dye typically have purities ranging from 96% to 99%, with impurities that can include inorganic copper salts and residual starting materials. This impurity can complicate the interpretation of toxicological and environmental studies. iarc.fr
The development and validation of high-purity (e.g., >95%) reference standards are crucial for accurate research. nih.gov Validated analytical methodologies, such as high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, are essential for quantifying the purity of C.I. This compound. Cross-validation with techniques like mass spectrometry (LC-MS) can further confirm molecular fragmentation patterns and ensure the reliability of the standard. researchgate.net
Elucidation of Comprehensive Mechanistic Pathways in Environmental Systems
Understanding the complete environmental fate of C.I. This compound and its degradation products is a critical area for future research. The azo bonds (-N=N-) within the dye's structure are susceptible to reductive cleavage under anaerobic conditions, a process that can be facilitated by microorganisms in the environment. sustainability-directory.com This breakdown can lead to the formation of aromatic amines, some of which may be toxic. industrialchemicals.gov.autsu.edu
While it is known that the azo linkages in C.I. This compound can be reduced, the specific metabolites are not fully identified. industrialchemicals.gov.au Further research is needed to elucidate the complete biotic and abiotic degradation pathways. sustainability-directory.com This includes investigating the role of various environmental factors, such as sunlight and different microbial populations, in the degradation process. sustainability-directory.com A significant knowledge gap exists regarding whether the metabolism of C.I. This compound generates the benzidine (B372746) congener 3,3′-dihydroxybenzidine. iarc.frnih.gov
Advanced Remediation Strategies for Complex Industrial Effluents
Effluents from textile and dyeing industries are complex mixtures containing not only dyes like C.I. This compound but also various other chemicals. ijcrt.orgmdpi.com This complexity presents a challenge for effective remediation. lu.se Several advanced remediation strategies are being explored to treat such effluents.
Advanced oxidation processes (AOPs), such as ozonation, Fenton's reagent, and photocatalytic degradation, have shown promise in degrading dye molecules. mdpi.comijcce.ac.ir Biological treatment methods, utilizing microorganisms like bacteria and fungi, offer a more economical and environmentally friendly approach to decolorizing dye-containing wastewater. ijcrt.orgiwaponline.com Adsorption using various materials, including activated carbon and natural adsorbents, is another effective technique for dye removal. redalyc.orgrsc.org
Future research should focus on optimizing these strategies and exploring hybrid systems that combine different methods to achieve efficient and complete remediation of complex industrial effluents containing C.I. This compound.
Table 1: Advanced Remediation Strategies for Azo Dyes
| Remediation Strategy | Description | Efficiency |
|---|---|---|
| Advanced Oxidation Processes (AOPs) | Utilize highly reactive species like hydroxyl radicals to degrade dye molecules. ijcce.ac.ir | High degradation efficiency for a wide range of dyes. ijcce.ac.ir |
| Biological Treatment | Employs microorganisms (bacteria, fungi) to break down dye compounds. ijcrt.org | Cost-effective and can remove other organic pollutants. iwaponline.com |
| Adsorption | Uses porous materials to bind and remove dye molecules from water. rsc.org | Effective for a variety of dyes; adsorbent can sometimes be regenerated. rsc.org |
| Coagulation-Flocculation | Involves adding chemicals to destabilize and aggregate dye particles for removal. mdpi.com | A mature and widely used technology in wastewater treatment. frontiersin.org |
| Membrane Filtration | Separates dye molecules from water using semi-permeable membranes. rsc.org | Can achieve high removal rates but may be prone to fouling. rsc.org |
Long-Term Environmental Fate Modeling and Predictive Ecotoxicology
Predicting the long-term environmental fate and ecotoxicological effects of C.I. This compound is essential for risk assessment. mst.dk Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating the properties and toxicity of chemicals when experimental data is limited. mst.dkresearchgate.net These models use the molecular structure of a compound to predict its behavior and effects. acs.orgnih.gov
For azo dyes, QSAR models can be used to estimate key parameters like the octanol-water partition coefficient (log K_ow), which indicates the potential for bioaccumulation. mst.dk By correlating these parameters with experimental toxicity data from organisms like Daphnia magna, researchers can develop models to predict the acute and chronic toxicity of dyes. researchgate.netresearchgate.net
However, the accuracy of QSAR models depends on the quality and availability of experimental data for similar compounds. mst.dk Future research should focus on developing and validating more robust QSAR models specifically for metallized azo dyes like C.I. This compound to improve the prediction of their long-term environmental behavior and potential for harm to aquatic ecosystems. frontiersin.org
Table 2: Key Parameters in Environmental Fate Modeling of Azo Dyes
| Parameter | Description | Importance in Modeling |
|---|---|---|
| Octanol-Water Partition Coefficient (log K_ow) | Measures the lipophilicity of a chemical. mst.dk | Predicts bioaccumulation potential in organisms. mst.dk |
| Water Solubility | The maximum amount of a substance that can dissolve in water. | Influences the concentration of the dye in aquatic environments. |
| Biodegradation Rate | The speed at which a substance is broken down by microorganisms. sdc.org.uk | Determines the persistence of the dye in the environment. |
| Adsorption Coefficient (K_oc) | Describes the tendency of a chemical to bind to soil and sediment. | Affects the mobility and bioavailability of the dye. |
| Photolysis Rate | The rate of degradation due to sunlight. | Important for understanding the fate of the dye in surface waters. |
Integration of Multi-Omics Approaches in Ecotoxicological Studies
To gain a deeper understanding of the ecotoxicological effects of C.I. This compound, future research should integrate multi-omics approaches. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive analysis of the molecular responses of organisms to chemical exposure. nih.gov
For instance, transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling in model organisms like Daphnia magna can reveal changes in gene expression and metabolic pathways following exposure to the dye. tdx.cat This information can help to identify specific mechanisms of toxicity and potential biomarkers of exposure. nih.gov
By combining data from different omics platforms, researchers can construct a more complete picture of how C.I. This compound interacts with biological systems at various levels. nih.gov This integrated approach will be invaluable for a more accurate and holistic assessment of the environmental risks posed by this compound.
Q & A
Q. What are the recommended analytical techniques for quantifying C.I. Direct Blue 218 in complex matrices, and how should they be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used due to its sensitivity and specificity for dye analysis. Validation should include parameters like limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery rates in spiked samples. Spectrophotometric methods are suitable for preliminary quantification but require interference checks using matrix-matched calibration curves .
Q. What experimental protocols are recommended for assessing the environmental persistence of C.I. This compound?
- Methodological Answer : Conduct photodegradation studies under simulated sunlight (e.g., using a xenon lamp) and monitor degradation kinetics via HPLC. Include controls for abiotic hydrolysis and microbial degradation. Measure half-life (t½) and quantify transformation products using tandem mass spectrometry (LC-MS/MS) .
Q. How can researchers optimize solvent systems for synthesizing C.I. This compound in laboratory settings?
- Methodological Answer : Use factorial design experiments to test solvent polarity (e.g., water, ethanol, DMF) and pH effects on yield. Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. Solubility studies should precede synthesis to minimize byproducts .
Q. What are the critical parameters for evaluating the acute toxicity of C.I. This compound in aquatic organisms?
- Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 203) for fish acute toxicity, using species like Daphnia magna or zebrafish. Measure LC50 values at 24–96 hours, and include negative controls. Account for dissolved oxygen and temperature variations. Toxicity data should be statistically validated using probit analysis .
Advanced Research Questions
Q. What mechanistic insights explain the carcinogenic potential of C.I. This compound in mammalian models, and how do these findings contrast with non-mammalian systems?
- Methodological Answer : Compare genotoxicity data from bacterial reverse mutation assays (Ames test) and mammalian cell lines (e.g., micronucleus assay). In vivo carcinogenicity studies (Table 3.1) show dose-dependent tumorigenicity in rodents, while non-mammalian models (Table 4.2) may lack metabolic activation pathways. Use metabolomic profiling to identify species-specific bioactivation pathways .
Q. How can researchers resolve contradictions in reported adsorption efficiencies of C.I. This compound across different nanomaterials?
- Methodological Answer : Standardize adsorption experiments by controlling surface area, pH, and ionic strength. Use Brunauer-Emmett-Teller (BET) analysis to characterize nanomaterial porosity. Apply Langmuir and Freundlich isotherm models to compare maximum adsorption capacities (qmax). Discrepancies may arise from variations in nanoparticle aggregation or surface functionalization .
Q. What statistical approaches are most robust for analyzing dose-response relationships in chronic toxicity studies of C.I. This compound?
- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) to estimate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For longitudinal data, apply mixed-effects models to account for inter-individual variability. Sensitivity analysis should address outliers and censored data .
Q. How can computational modeling predict the degradation pathways of C.I. This compound under advanced oxidation processes (AOPs)?
- Methodological Answer : Perform density functional theory (DFT) calculations to identify reactive sites prone to hydroxyl radical attack. Validate predictions with LC-MS/MS data on degradation intermediates. Machine learning algorithms (e.g., random forest) can correlate operational parameters (e.g., pH, catalyst dose) with degradation efficiency .
Methodological Considerations
Q. What strategies mitigate interference from co-occurring dyes in environmental samples during C.I. This compound analysis?
- Methodological Answer : Implement solid-phase extraction (SPE) with selective sorbents (e.g., molecularly imprinted polymers) for pre-concentration. Use diode-array detection (DAD) in HPLC to differentiate spectral fingerprints. For complex matrices, employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) .
Q. How should researchers design ecotoxicological studies to account for bioaccumulation of C.I. This compound in food chains?
- Methodological Answer : Use trophic transfer models (e.g., algae → zooplankton → fish) in microcosm experiments. Measure bioconcentration factors (BCFs) in tissues via ICP-MS or fluorescence tagging. Account for biomagnification by analyzing lipid-normalized concentrations and trophic magnification factors (TMFs) .
Data Management and Ethical Guidelines
Q. What ethical protocols are critical for in vivo carcinogenicity studies involving C.I. This compound?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain institutional animal care committee (IACUC) approval, and minimize animal numbers via power analysis. Include humane endpoints (e.g., tumor size thresholds) and ensure data transparency in publications .
Q. How should researchers archive and share spectral data for C.I. This compound to enhance reproducibility?
- Methodological Answer : Deposit raw data (e.g., NMR, HPLC chromatograms) in repositories like Zenodo or Figshare with DOIs. Provide metadata on instrument settings (e.g., column type, mobile phase) and calibration standards. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data structuring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
